7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester
Overview
Description
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is an organic compound with the molecular formula C10H9BrN2O3. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its biological activities . This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid methyl ester group at the 3rd position of the indazole ring.
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit human neutrophil elastase and modulate kinases such as CHK1, CHK2, and SGK . These proteins play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to inhibition, regulation, or modulation of their activity . This interaction can result in changes in cellular processes, such as cell cycle progression and volume regulation .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and volume regulation .
Result of Action
Based on the potential targets of indazole derivatives, the compound may have effects on cell cycle progression and volume regulation .
Biochemical Analysis
Biochemical Properties
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with human neutrophil elastase, an enzyme involved in inflammatory processes. The compound acts as an inhibitor, reducing the activity of this enzyme and thereby exhibiting anti-inflammatory effects . Additionally, it has been used in the preparation of indazole-pyridine-based protein kinase/Akt inhibitors, which are crucial in regulating cell survival and proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the Akt signaling pathway, which is vital for cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, its interaction with human neutrophil elastase suggests a role in modulating inflammatory responses at the cellular level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of human neutrophil elastase, inhibiting its enzymatic activity . This binding prevents the enzyme from degrading extracellular matrix proteins, thereby reducing tissue damage during inflammation. Additionally, the compound’s inhibition of the Akt pathway involves binding to the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that its inhibitory effects on human neutrophil elastase and the Akt pathway are sustained over extended periods, indicating potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits human neutrophil elastase and the Akt pathway without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to plasma proteins, which facilitates its distribution throughout the body. Additionally, the compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in various tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity. For example, phosphorylation of the compound can enhance its binding affinity to target proteins, thereby increasing its inhibitory effects .
Preparation Methods
The synthesis of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7th position. . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include brominating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds to 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester include other indazole derivatives such as:
- Methyl 7-bromo-2H-indazole-3-carboxylate
- 7-Bromo-1H-indazole-3-carboxylic acid methyl ester
- 1H-Indazole-3-carboxylic acid methyl ester
These compounds share structural similarities but differ in the position and type of substituents on the indazole ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 7-bromo-6-methoxy-2H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-6-4-3-5-8(7(6)11)12-13-9(5)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZODJJSLNQRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NNC(=C2C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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